molecular formula C10H10ClFO2 B2503361 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid CAS No. 920501-65-1

2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid

Cat. No. B2503361
M. Wt: 216.64
InChI Key: CNPYGHFTBRANDU-UHFFFAOYSA-N
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Description

The compound "2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid" is a derivative of arylpropanoic acid, which is a class of compounds that includes several non-steroidal anti-inflammatory drugs (NSAIDs). The presence of halogen substituents, such as chlorine and fluorine, on the aromatic ring can significantly affect the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of halogenated arylpropanoic acids can be achieved through various methods. For instance, the synthesis of optically active 2-fluoropropanoic acid derivatives has been developed using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide, yielding high enantiomeric purity . Similarly, the stereoselective fluorination of diastereoisomeric 2-alkyl 3-hydroxy 3-phenylpropanoic methyl esters using phenyltetrafluorophosphorane has been described, with the structure of the resulting compounds determined by NMR analysis . These methods could potentially be adapted for the synthesis of "2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated arylpropanoic acids is crucial for their biological activity. NMR spectroscopy, particularly 19F NMR, is a valuable tool for determining the structure and conformation of these molecules . The relative populations of rotamers for each isomer can be determined, which is important for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of halogenated arylpropanoic acids can lead to various chemical transformations. For example, the reaction of penta

Scientific Research Applications

  • Synthesis of Biologically Active Compounds:

    • A compound structurally similar to 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid was synthesized as a key intermediate for biologically active anticancer drugs. The synthesis involved substitution and hydrolysis steps, demonstrating the potential of such compounds in drug synthesis pathways (Zhang et al., 2019).
  • Chiral Supercritical Fluid Chromatography (SFC) Applications:

    • Racemic mixtures of 2,2-dimethyl-3-aryl-propanoic acids, a class of compounds to which 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid belongs, were successfully resolved using chiral SFC without acidic additives. This showcases the molecule's relevance in advanced chromatographic techniques aimed at separating enantiomers, a crucial process in the production of enantiomerically pure pharmaceuticals (Wu et al., 2016).
  • Glycosidation Reactions:

    • A compound closely related to 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid was used as a steering group in Schmidt glycosidation reactions. This process was efficient in glycosidating sterically hindered alcohols under mild conditions, indicating the molecule's utility in complex carbohydrate synthesis (Szpilman & Carreira, 2009).
  • Structural and Quantum Chemical Studies:

    • The molecule's related compounds have been subjected to structural and quantum chemical studies to understand their molecular geometry and chemical reactivity. These studies are pivotal in drug design and material science, where the electronic properties of molecules dictate their function (Satheeshkumar et al., 2017).
  • Liquid Crystal Research:

    • Derivatives of compounds similar to 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid have been synthesized and studied for their phase behavior as liquid crystals. This research is fundamental for the development of new materials for displays and other optical applications (Begum et al., 2013).
  • Inhibitors of Kynurenine-3-hydroxylase:

    • Compounds structurally related to 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid have been synthesized and evaluated as potent inhibitors of kynurenine-3-hydroxylase, indicating their potential in neuroprotective therapy (Drysdale et al., 2000).
  • Remote C-H Bond Activation:

    • The molecule's related structures have been used in cross-coupling reactions involving remote C–H bonds, demonstrating the molecule's potential in synthetic organic chemistry to construct complex molecules efficiently (Wan et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, 3-Chloro-4-fluorophenyl isocyanate, indicates that it is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid are not available, research on similar compounds suggests potential applications in the development of new drugs .

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPYGHFTBRANDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid

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